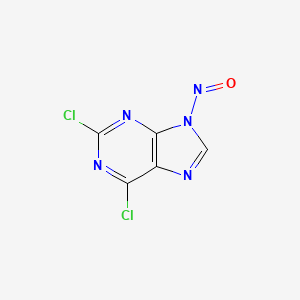
2,6-Dichloro-9-nitroso-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-nitroso-9H-purine is a chemical compound belonging to the purine family. This compound has a yellow crystalline appearance and is sparingly soluble in water . It is primarily used as a DNA modifying agent and is known for its strong oxidizing properties .
准备方法
The synthesis of 2,6-Dichloro-9-nitroso-9H-purine typically involves the use of 2,6-dichloropurine as a starting material . The synthetic route includes the nitration of 2,6-dichloropurine under controlled conditions to introduce the nitroso group at the 9-position . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
化学反应分析
2,6-Dichloro-9-nitroso-9H-purine undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,6-Dichloro-9-nitroso-9H-purine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Genetic Research: It is used as a mutagen to induce mutations in genetic material, allowing researchers to study the effects of genetic changes.
Cell Biology: The compound is used to modify DNA in cell biology experiments, helping to understand cellular processes and mechanisms.
Fluorescent Dyes: It is involved in the manufacturing of fluorescent dyes used in various biological research applications.
Cancer Research: Studies have shown its potential role as an apoptosis-inducing agent in cancer cell lines.
作用机制
The mechanism of action of 2,6-Dichloro-9-nitroso-9H-purine involves its strong oxidizing properties, which allow it to add nitroso groups to the purine bases in DNA . This modification can result in mutations and other genetic changes, making it a valuable tool in genetic and cell biology research . The molecular targets and pathways involved include DNA and various cellular enzymes that interact with the modified DNA .
相似化合物的比较
2,6-Dichloro-9-nitroso-9H-purine is unique due to its strong oxidizing properties and its ability to modify DNA. Similar compounds include:
2,6-Dichloropurine: A precursor in the synthesis of this compound.
2,6,9-Trisubstituted Purine Derivatives: These compounds have been studied for their potential role as apoptosis-inducing agents in cancer cell lines.
In comparison, this compound stands out due to its specific nitroso group, which imparts unique chemical and biological properties .
属性
分子式 |
C5HCl2N5O |
|---|---|
分子量 |
218.00 g/mol |
IUPAC 名称 |
2,6-dichloro-9-nitrosopurine |
InChI |
InChI=1S/C5HCl2N5O/c6-3-2-4(10-5(7)9-3)12(11-13)1-8-2/h1H |
InChI 键 |
YKCODYAQQIYCEX-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1N=O)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


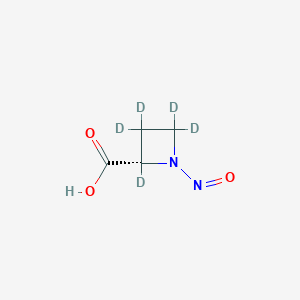
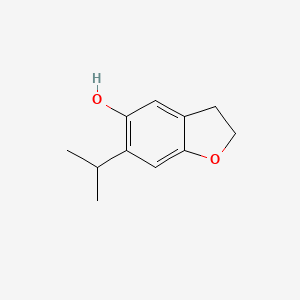
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
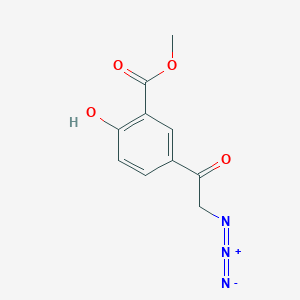
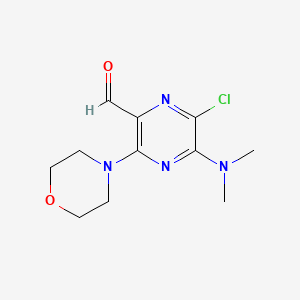
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
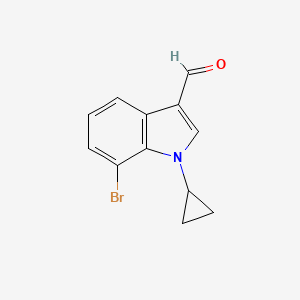
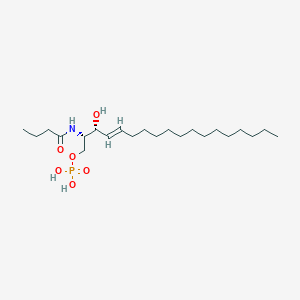
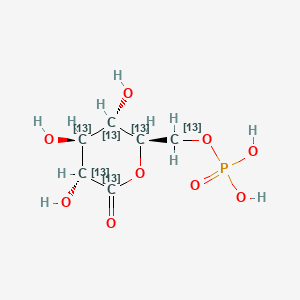
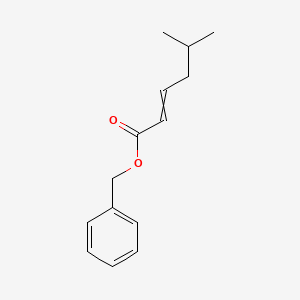
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)

